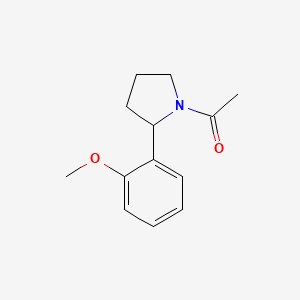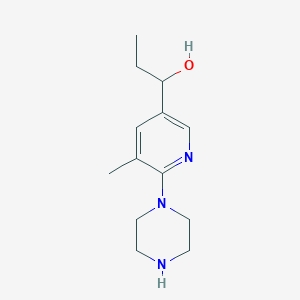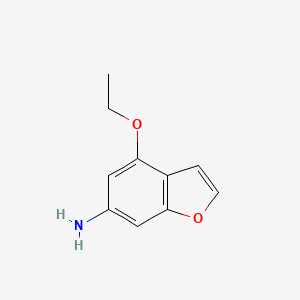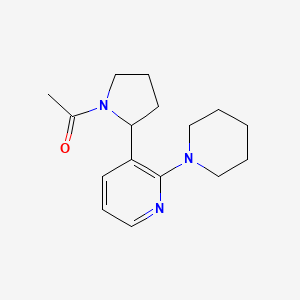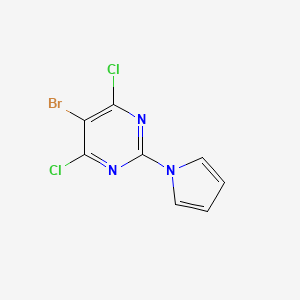
(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanol is a complex organic compound with the molecular formula C17H20N2O It features a pyridine ring substituted with a pyrrolidine group, a phenyl group, and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Substitution with Pyrrolidine: The pyridine ring is then subjected to a nucleophilic substitution reaction with pyrrolidine under controlled conditions.
Addition of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.
Hydroxymethylation: Finally, the hydroxymethyl group is added through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a methyl group.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)carboxylic acid.
Reduction: Formation of (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methane.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanol involves its interaction with specific molecular targets. The pyrrolidine and pyridine rings allow it to bind to various enzymes and receptors, potentially modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)carboxylic acid
- (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methane
- (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)ethanol
Uniqueness
(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H20N2O |
|---|---|
Peso molecular |
268.35 g/mol |
Nombre IUPAC |
(4-methyl-6-pyrrolidin-1-ylpyridin-3-yl)-phenylmethanol |
InChI |
InChI=1S/C17H20N2O/c1-13-11-16(19-9-5-6-10-19)18-12-15(13)17(20)14-7-3-2-4-8-14/h2-4,7-8,11-12,17,20H,5-6,9-10H2,1H3 |
Clave InChI |
KIZPGEOBGHZWLL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1C(C2=CC=CC=C2)O)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




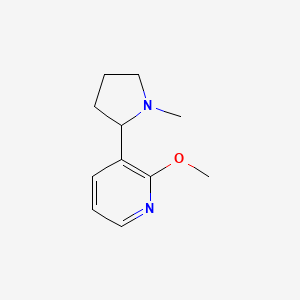


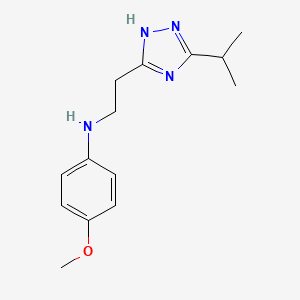
![8-Methylpyrido[2,3-d]pyridazine-5-thiol](/img/structure/B11803315.png)
